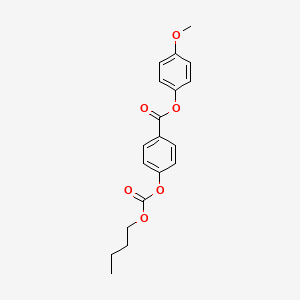

N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate

Description

Properties

CAS No. |

33926-39-5 |

|---|---|

Molecular Formula |

C19H20O6 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(4-methoxyphenyl) 4-butoxycarbonyloxybenzoate |

InChI |

InChI=1S/C19H20O6/c1-3-4-13-23-19(21)25-17-7-5-14(6-8-17)18(20)24-16-11-9-15(22-2)10-12-16/h5-12H,3-4,13H2,1-2H3 |

InChI Key |

FOGUWHRMZYPNRG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate typically involves the reaction of 4-(4’-methoxyphenoxycarbonyl)phenol with butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl carbonates.

Scientific Research Applications

Based on the search results, here's what is known about the compound N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate:

Basic Information

- Chemical Names and Identifiers this compound is also known by several synonyms, including Butylmethoxyphenoxycarbonylphenylcarbonate, p-Methoxyphenyl p-(butoxycarbonyloxy)benzoate, Butyl p-(p-methoxyphenoxycarbonyl)phenyl carbonate, and others . It is identified by the CAS No. 33926-39-5 and has a molecular formula of C19H20O6 and a molecular weight of 344.36 .

- Properties The compound's MOL file is available under MDL Number MFCD00059423 .

Related Compounds

- BUTYL 4-(4-ETHOXYPHENOXYCARBONYL)PHENYL CARBONATE This compound, with CAS No. 16494-24-9, shares a similar structure but contains an ethoxy group instead of the methoxy group . Synonyms include BEPC, 4-ethoxyphenyl ester, and Butyl p-(ethoxyphenoxycarbonyl)phenyl carbonate . It has a melting point of -64.9°C, a boiling point estimated at 450.82°C, and an estimated density of 1.1998 .

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context for potential uses based on related compounds and chemical functionalities:

- Carbamates in Drug Design : Carbamates, which are structurally related to these compounds, are used as peptide bond surrogates in medicinal chemistry due to their chemical stability and ability to permeate cell membranes . They can be formed from p-Nitrophenyl-based mixed carbonates .

- GPR43 Modulation : Research indicates that GPR43 knock-out mice exhibit protection against conditions like colitis and obesity . This suggests potential applications in treating inflammatory and cardiometabolic diseases .

- Heterocyclic Amine Carcinogens : Studies have investigated the formation and effects of heterocyclic amine carcinogens, which are structurally different but relevant in the context of chemical safety and potential interactions .

Mechanism of Action

The mechanism of action of N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The methoxyphenoxycarbonyl group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.

Comparison with Similar Compounds

Ethyl 4-(4'-Ethoxyphenoxycarbonyl)phenyl Carbonate

- CAS : 33926-25-9

- Molecular Formula : C₁₈H₁₈O₆

- Molecular Weight : 330.3 g/mol

- Key Differences: Alkyl Chain: Ethyl group (vs. butyl in the target compound). Substituent: 4-Ethoxyphenoxycarbonyl (vs. 4-methoxyphenoxycarbonyl).

- Impact: The shorter ethyl chain reduces molecular weight and lipophilicity (predicted XLogP3: 4.2 vs. higher for butyl).

Other Carbonate Derivatives

No direct analogs with varying alkoxy or alkyl groups are explicitly documented in the evidence. However, structural parallels can be inferred from substituent trends:

- Longer Alkyl Chains (e.g., propyl, pentyl): Expected to enhance hydrophobicity and thermal stability.

- Halogen-Substituted Analogs (e.g., chloro, fluoro): Likely to increase electrophilicity and alter electronic properties.

Functional Group Comparison: Carbonates vs. Chloroformates

Chloroformates (e.g., n-Butyl Chloroformate , CAS 592-34-7) share a reactive carbonyl group but differ in leaving groups:

Physical and Chemical Properties

Biological Activity

N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate (CAS No. 33926-39-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure

The compound features a butyl group linked to a phenyl carbonate moiety with a methoxyphenoxycarbonyl substituent. This unique structure may contribute to its biological activity by influencing its interactions with biological targets.

Physical Properties

- Molecular Formula : CHO

- Molecular Weight : 290.36 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

This compound is believed to exert its biological effects through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.

Therapeutic Applications

Research has indicated several potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death.

- Antimicrobial Properties : There is evidence supporting its efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.

Anticancer Studies

A study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results demonstrated:

- Cell Viability Reduction : The compound significantly reduced cell viability at concentrations as low as 50 µM.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells, suggesting that the compound effectively triggers programmed cell death.

Antimicrobial Activity

In another study, the compound was tested against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against S. aureus, indicating moderate antibacterial activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | 32 (S. aureus) |

| Thiazolidine Derivative | Structure | Anticancer | 20 (MCF-7) |

| Carbamate Analog | Structure | Antimicrobial | 16 (E. coli) |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves sequential esterification and carbonate formation. For intermediates like 4-methoxyphenoxycarbonyl derivatives, glacial acetic acid with sodium acetate is commonly used to protonate reactive sites and stabilize intermediates . Reaction optimization may involve adjusting solvent polarity (e.g., benzene for anhydrous conditions) and catalysts (e.g., potassium carbonate for deprotonation). Monitoring reaction progress via thin-layer chromatography (TLC) or in situ FTIR can improve yield (e.g., 70–72% yields in analogous reactions) .

Q. Which analytical techniques are essential for confirming the structure of this compound?

- Methodology :

- NMR : Use a 400 MHz spectrometer with a 45-second pulse delay and 90° pulse angle to resolve aromatic protons and carbonate linkages. Ensure scans cover -3–13 ppm to detect deshielded carbonyl groups .

- GC/MS : Employ an HP-5 MS column with helium carrier gas and a temperature gradient (100°C initial, ramping at 12°C/min to 280°C) to separate degradation products and confirm molecular ion peaks .

- FTIR : Analyze carbonyl stretches (1700–1800 cm⁻¹) using diamond ATR with 32 scans at 4 cm⁻¹ resolution to distinguish carbonate vs. ester functionalities .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the carbonate group. Similar methoxy-substituted compounds exhibit sensitivity to moisture and UV degradation, as noted in boronic acid ester storage protocols .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., overlapping peaks) be resolved for structural confirmation?

- Methodology :

- Use 2D NMR (COSY, HSQC) to assign coupling patterns and differentiate methoxy (δ 3.7–3.9 ppm) vs. butyl chain protons (δ 0.8–1.6 ppm).

- Variable-temperature NMR (e.g., -40°C) can slow dynamic processes causing peak broadening, as demonstrated in spiro compound analyses .

- Compare experimental data with computational predictions (DFT or MD simulations) for chemical shift validation .

Q. What strategies are effective in analyzing degradation products under accelerated stability testing?

- Methodology :

- HPLC : Use Chromolith® or Purospher® STAR columns with 0.1% formic acid in acetonitrile/water gradients to separate hydrolyzed products (e.g., 4-methoxyphenol or butanol derivatives) .

- LC-MS/MS : Apply electrospray ionization (ESI+) to detect trace degradation species. Monitor for m/z shifts corresponding to loss of CO₂ (Δm/z = -44) from the carbonate group.

Q. How can solvent effects influence the compound’s reactivity in coupling reactions?

- Methodology :

- Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the carbonate group. In non-polar solvents (e.g., toluene), steric hindrance from the butyl chain may dominate, reducing reaction rates.

- Use Kamlet-Taft parameters to correlate solvent polarity (π*) with reaction kinetics, as applied in analogous aryl carbonate studies .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict logP (lipophilicity) and pKa values. Compare with experimental HPLC-derived logP (e.g., CLogP ≈ 4.4 for similar benzoate esters) .

- Molecular Dynamics (MD) : Simulate solubility in aqueous buffers by analyzing hydrogen-bonding interactions between the methoxy group and water molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.